N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941889-89-0
VCID: VC5288956
InChI: InChI=1S/C19H26N6O2/c1-4-23(5-2)11-10-20-17(26)16-18(27)25-13-12-24(19(25)22-21-16)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,26)
SMILES: CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Molecular Formula: C19H26N6O2
Molecular Weight: 370.457

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

CAS No.: 941889-89-0

Cat. No.: VC5288956

Molecular Formula: C19H26N6O2

Molecular Weight: 370.457

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide - 941889-89-0

Specification

CAS No. 941889-89-0
Molecular Formula C19H26N6O2
Molecular Weight 370.457
IUPAC Name N-[2-(diethylamino)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Standard InChI InChI=1S/C19H26N6O2/c1-4-23(5-2)11-10-20-17(26)16-18(27)25-13-12-24(19(25)22-21-16)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,26)
Standard InChI Key RGYOLDMRJCTTDX-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C

Introduction

N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide is a complex organic compound belonging to the class of imidazotriazines. This compound features a unique structure that combines multiple heterocyclic rings and functional groups, making it of significant interest in medicinal chemistry. Its molecular formula is C19H26N6O2, and its molecular weight is not explicitly mentioned in the available literature but can be calculated based on its formula.

Synthesis and Characterization

The synthesis of N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Common methods include careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the compound.

Biological Activity and Potential Applications

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. Molecular docking studies can provide insights into binding affinities with target proteins involved in disease pathways, which is crucial for understanding its potential therapeutic applications. The compound shows promise in several areas, although specific biological activities have not been detailed in the available literature.

Stability and Reactivity

The stability of N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide under different pH conditions and temperatures is essential for formulation development. Reactivity studies can be performed to evaluate how modifications in substituents affect stability and reactivity. Kinetic studies may also be conducted to understand the rates of these reactions under different conditions.

Comparison with Similar Compounds

Similar compounds, such as N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide, have been studied for their chemical properties and potential applications. This compound has a CAS number of 946360-49-2 and a molecular formula of C20H28N6O2, indicating a slightly larger molecular size compared to the compound of interest .

CompoundMolecular FormulaMolecular Weight
N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamideC19H26N6O2Not explicitly stated
N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamideC20H28N6O2384.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator